molecular formula C27H31IN2O7 B3340819 1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester CAS No. 919535-06-1

1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester

Cat. No. B3340819
CAS RN: 919535-06-1
M. Wt: 622.4 g/mol
InChI Key: MURWXBJGTRVHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. These include the tert-butoxycarbonyl (Boc) protecting group, an iodine atom, a benzyloxy group, and a methyl ester group. The presence of these functional groups suggests that this compound could be used in organic synthesis, particularly in the synthesis of peptides or other complex organic molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect the amino group . The Boc group can be added to the amino group using Boc2O in the presence of a base, and can be removed under acidic conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The iodine atom could potentially undergo substitution reactions, while the ester could be hydrolyzed under acidic or basic conditions. The Boc group could also be removed under acidic conditions to reveal a free amino group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If used in peptide synthesis, the Boc group would serve to protect the amino group during the synthesis process, preventing it from reacting until the desired time .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other complex organic molecules is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, or on exploring new applications for these compounds.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31IN2O7/c1-26(2,3)36-24(32)29-18-14-20(35-15-16-11-9-8-10-12-16)22-17(21(18)28)13-19(23(31)34-7)30(22)25(33)37-27(4,5)6/h8-14H,15H2,1-7H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURWXBJGTRVHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1I)C=C(N2C(=O)OC(C)(C)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 3
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
1-(tert-Butoxycarbonyl)-4-iodo-5-(tert-butoxycarbonylamino)-7-(benzyloxy)-1H-indole-2-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.